

Application Note: Mass Spectrometry Analysis for Confirming Acetyl-PHF6 Amide TFA Identity

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Compound of Interest

Compound Name: Acetyl-PHF6 amide TFA

Cat. No.: B15621273

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Audience: Researchers, scientists, and drug development professionals.

Introduction This application note provides a detailed protocol for the confirmation of the chemical identity and purity of synthetic Acetyl-PHF6 amide (Ac-VQIVYK-NH₂) trifluoroacetate (TFA) salt using liquid chromatography-mass spectrometry (LC-MS). Acetyl-PHF6 is a hexapeptide fragment of the tau protein, crucial in the study of Alzheimer's disease, as it can self-assemble and initiate the aggregation of the full-length tau protein.^[1] The identity of this synthetic peptide, including its N-terminal acetylation and C-terminal amidation, is critical for its biological function and for the reproducibility of experimental results.^{[1][2]} Mass spectrometry is a primary analytical technique for the characterization of synthetic peptides, offering high sensitivity and structural information.^{[3][4][5]}

This document outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data interpretation to confidently confirm the identity of Acetyl-PHF6 amide.

Experimental Protocols

Sample Preparation

The goal of sample preparation is to dissolve the peptide salt in a solvent compatible with reverse-phase liquid chromatography and mass spectrometry.

- Materials:
 - **Acetyl-PHF6 amide TFA** salt (lyophilized powder)
 - Solvent A: 0.1% Formic Acid (FA) in LC-MS grade water
 - Solvent B: 0.1% Formic Acid (FA) in LC-MS grade acetonitrile (ACN)
 - Eppendorf tubes
 - Vortex mixer
 - Centrifuge
 - LC vials with inserts
- Protocol:
 - Accurately weigh approximately 1 mg of the lyophilized **Acetyl-PHF6 amide TFA** salt.
 - Dissolve the peptide in 1 mL of Solvent A to create a 1 mg/mL stock solution.
 - Vortex the solution for 30 seconds to ensure complete dissolution.
 - Centrifuge the stock solution at 10,000 x g for 1 minute to pellet any insoluble material.
 - Prepare a working solution of 10 µg/mL by diluting 10 µL of the stock solution into 990 µL of Solvent A.
 - Transfer the working solution to an LC vial for analysis.

Liquid Chromatography (LC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to separate the peptide from impurities prior to mass analysis. While TFA is often used in purification due to

excellent chromatographic resolution, formic acid is preferred for LC-MS analysis to avoid the ion suppression effects of TFA.[6]

- Instrumentation: High-performance liquid chromatography system coupled to a mass spectrometer.
- Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Gradient:

| Time (min) | % Mobile Phase B |
|------------|------------------|
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 50 |
| 8.1 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |

Mass Spectrometry (MS)

A high-resolution mass spectrometer is essential for accurate mass determination and fragmentation analysis.[7]

- Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) with an electrospray ionization (ESI) source.

- Ionization Mode: Positive
- MS1 Scan Range: m/z 200-1500
- Data-Dependent Acquisition (DDA): The top 3-5 most intense ions from the MS1 scan are selected for fragmentation.
- Collision Energy: Normalized collision energy (NCE) of 25-30 (may require optimization).
- Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

Data Presentation

Table 1: Theoretical and Observed Mass-to-Charge Ratios for Acetyl-PHF6 Amide

This table summarizes the expected and measured m/z values for the intact peptide.

| Peptide Sequence | Modifications | Theoretical Monoisotopic Mass (Da) | Charge State (z) | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |
|---------------------------|--|------------------------------------|------------------|-----------------|--------------|---------------------|
| Ac-VQIVYK-NH ₂ | N-terminal Acetylation, C-terminal Amidation | 790.4892 | 1 | 791.4965 | Value | Value |
| Ac-VQIVYK-NH ₂ | N-terminal Acetylation, C-terminal Amidation | 790.4892 | 2 | 396.2524 | Value | Value |

Values to be filled in from experimental data.

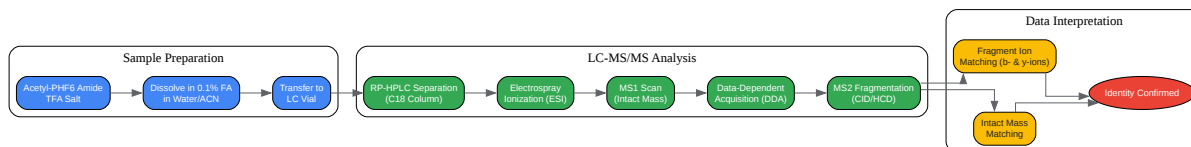
Table 2: Key Fragment Ions for Acetyl-PHF6 Amide Sequence Confirmation

Tandem MS (MS/MS) fragments the peptide at the peptide bonds, producing b- and y-ions that allow for sequence verification. N-terminal acetylation is known to enhance the formation of b-ions, aiding in sequence confirmation.^{[8][9]}

| Fragment Ion | Sequence | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |
|--------------|-----------|-----------------|--------------|---------------------|
| b1 | Ac-V | 142.0863 | Value | Value |
| b2 | Ac-VQ | 270.1448 | Value | Value |
| b3 | Ac-VQI | 383.2291 | Value | Value |
| b4 | Ac-VQIV | 482.3000 | Value | Value |
| b5 | Ac-VQIVY | 645.3634 | Value | Value |
| y1 | K-NH2 | 145.1026 | Value | Value |
| y2 | YK-NH2 | 308.1661 | Value | Value |
| y3 | VYK-NH2 | 407.2370 | Value | Value |
| y4 | IVYK-NH2 | 520.3213 | Value | Value |
| y5 | QIVYK-NH2 | 648.3798 | Value | Value |

Values to be filled in from experimental data.

Mandatory Visualization



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Caption: Workflow for **Acetyl-PHF6 Amide TFA** identity confirmation.

Conclusion

The described LC-MS/MS protocol provides a robust method for the confirmation of Acetyl-PHF6 amide identity. By accurately measuring the intact mass and analyzing the fragmentation pattern, researchers can verify the correct peptide sequence, the presence of the N-terminal acetyl group, and the C-terminal amide group. This ensures the quality and reliability of the synthetic peptide for use in further research applications.

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